molecular formula C9H15N B15176279 2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- CAS No. 118282-72-7

2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)-

Cat. No.: B15176279
CAS No.: 118282-72-7
M. Wt: 137.22 g/mol
InChI Key: WJKSAHDESXEIBH-UHFFFAOYSA-N
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Description

2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a 3,4-dihydro configuration and a 5-(4-pentenyl) substituent, making it a unique derivative of pyrrole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines under acidic conditions . Another method includes the electrocyclic ring closure of chalcones and glycine esters or amides, followed by oxidation to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The nitrogen atom in the pyrrole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.

Scientific Research Applications

2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- involves its interaction with molecular targets and pathways. The nitrogen atom in the pyrrole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

118282-72-7

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

5-pent-4-enyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C9H15N/c1-2-3-4-6-9-7-5-8-10-9/h2H,1,3-8H2

InChI Key

WJKSAHDESXEIBH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1=NCCC1

Origin of Product

United States

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